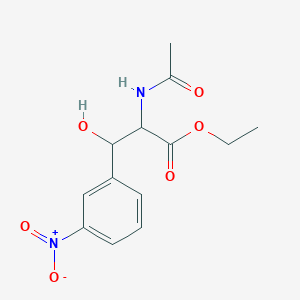
Ethyl 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoate is an organic compound with the molecular formula C13H16N2O6 It is a derivative of tyrosine, an amino acid, and contains functional groups such as an ester, an amide, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoate typically involves the esterification of 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Ammonia (NH3) or primary amines (RNH2) in an organic solvent like ethanol.
Major Products
Oxidation: 2-acetamido-3-oxo-3-(3-nitrophenyl)propanoate.
Reduction: Ethyl 2-acetamido-3-hydroxy-3-(3-aminophenyl)propanoate.
Substitution: this compound derivatives with various substituents.
Scientific Research Applications
Ethyl 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoate involves its interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of the nitro group and the hydroxyl group allows for hydrogen bonding and electrostatic interactions with the target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Ethyl 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoate can be compared with similar compounds such as:
Ethyl 2-acetamido-3-hydroxy-3-(4-hydroxyphenyl)propanoate: This compound has a hydroxyl group instead of a nitro group, which affects its reactivity and biological activity.
Ethyl 2-acetamido-3-hydroxy-3-(3-aminophenyl)propanoate: The amino group in place of the nitro group makes this compound more basic and alters its chemical properties.
Ethyl 2-acetamido-3-hydroxy-3-(4-nitrophenyl)propanoate: The position of the nitro group on the phenyl ring can influence the compound’s electronic properties and reactivity.
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O6 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
ethyl 2-acetamido-3-hydroxy-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C13H16N2O6/c1-3-21-13(18)11(14-8(2)16)12(17)9-5-4-6-10(7-9)15(19)20/h4-7,11-12,17H,3H2,1-2H3,(H,14,16) |
InChI Key |
NSNOEMJKFMGTDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC(=CC=C1)[N+](=O)[O-])O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















